To find the specific data, I suggest you pursue the following avenues:
Once you find the data, you can organize it clearly. The tables below show the type of information you should aim to collect for this compound, using placeholder values.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | δH (ppm) | Multiplicity (J in Hz) | Integration |
|---|---|---|---|
| H-3 | 5.50 | dd (J = 10.0, 2.0) | 1H |
| H-15 | 1.25 | s | 3H |
| H-18 | 0.95 | s | 3H |
| H-21 | 0.85 | s | 3H |
| H-23 | 0.80 | s | 3H |
| H-29 | 1.15 | d (J = 6.5) | 3H |
| H-30 | 0.90 | d (J = 6.5) | 3H |
Table 2: Hypothetical ¹3C NMR & DEPT Data for this compound
| Carbon Number | δC (ppm) | DEPT-135 |
|---|---|---|
| C-1 | 35.5 | CH₂ |
| C-3 | 120.5 | CH |
| C-5 | 140.0 | C |
| C-15 | 25.5 | CH₃ |
| C-18 | 15.5 | CH₃ |
| C-28 | 180.0 | C |
While specific protocols for this compound are not available, the diagram below outlines a standard experimental workflow for the NMR-based characterization of a natural product. This workflow synthesizes general best practices from the field [1].
NMR characterization workflow for a natural product
The following general principles can guide your interpretation once you have the data:
Pulse Sequences for Identification: The structure elucidation of a complex natural product relies on a suite of 1D and 2D NMR experiments [1]. Key 2D experiments include:
Coupling Constants for Configuration: Measured J-coupling values are vital for determining stereochemistry. For example, the large coupling constant (J = 12-18 Hz) is often indicative of trans-oriented alkene protons, while a medium coupling (J = 6-12 Hz) suggests a cis configuration [2].
While data for Swietenidin B is not available, the following workflow, synthesized from general mass spectrometry principles, outlines the standard approach for analyzing a compound like it [1] [2]. You can use this as a guide to develop your own experimental plan.
Overview of the key stages in a mass spectrometry analysis workflow.
Here is a breakdown of the experimental protocols for the main stages of analysis shown in the workflow.
This stage involves converting the analyte to a gas-phase ion and measuring its mass.
This is the most critical step for characterizing an unknown compound or confirming the identity of a known one like this compound.
The table below compares the common technical approaches, which you can use to select the best methodology for your research goals.
| Analysis Goal | Recommended Technique | Key Data Outputs | Advantages |
|---|---|---|---|
| Molecular Weight & Purity | LC-ESI-TOF or LC-ESI-Orbitrap | Accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) | Confirms molecular formula; assesses sample purity [1] |
| Structural Elucidation | LC-ESI-Q-TOF or LC-ESI-Orbitrap | MS/MS spectrum with fragment ions | Provides structural fingerprints; identifies key functional groups [1] |
| Targeted Quantification | LC-ESI-Triple Quadrupole (QQQ) | Peak areas for specific ion transitions (MRM) | High sensitivity and precision for measuring concentration [2] |
The table below lists several key limonoids that have been successfully isolated from different parts of the plant, primarily the seeds [1].
| Compound Name | Plant Part | Notes / Relationship to Known Compounds |
|---|---|---|
| Swietenine | Seed | A common and studied limonoid [1] [2] [3]. |
| Swietenolide | Seed | A common and studied limonoid [1] [3]. |
| Swietenolide diacetate | Seed | Derivative of swietenolide [1]. |
| 3,6-O,O-diacetylswietenolide | Seed | Acetylated derivative; quantified in an anti-diabetic study [1] [2]. |
| Augustineolide | Seed | Isolated limonoid [1]. |
| Khayasin T | Seed | Isolated limonoid [1]. |
| Swietemahonins E, F, G | Seed | A series of isolated limonoids [1]. |
While a protocol for "Swietenidin B" is not available, the following generalized workflow, based on methods used to isolate other limonoids like swietenine and swietenolide, can serve as a guide [4] [2] [3].
General workflow for isolating limonoids from plant material.
Given that "this compound" is not reported in the key review literature [1], you may consider the following:
Schweinfurthins are a class of natural stilbenes isolated from plants of the genus Macaranga. Among them, Schweinfurthin B has garnered significant interest from researchers due to its potent and selective differential cytotoxicity against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60) [1]. This means it can effectively kill certain cancer cell lines while leaving others relatively unaffected, a valuable property for developing targeted cancer therapies. Its unique mechanism of action, which is not fully understood, makes it a compelling subject for drug discovery and chemical biology.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. They aim to understand which parts of a molecule are responsible for its biological activity, thereby guiding the design of more effective and selective drug candidates [2]. The core principle involves the systematic alteration of a lead compound's molecular structure and the evaluation of how these changes affect its potency [2].
The synthesis of Schweinfurthin B analogs typically involves a convergent strategy, often using a Horner-Wadsworth-Emmons coupling to join a complex left-hand segment (a hexahydroxanthene ring system) with a variably substituted right-hand aromatic (D-ring) segment [1].
Key findings from SAR studies on Schweinfurthin B are summarized in the table below.
| Structural Feature | Modification | Impact on Cytotoxicity | Key Finding |
|---|---|---|---|
| D-ring Phenol Groups | Removal of phenol groups (e.g., methylation) | Greatly reduced or abolished differential cytotoxicity | At least one free phenol is critical for activity [1]. |
| Presence of at least one free phenol group | Maintained potent and differential cytotoxicity | Suggests role as hydrogen bond donor [1]. | |
| Molecular Scaffold | Simplification of the left-hand hexahydroxanthene | Often reduces potency | The complex core structure is important for optimal interaction with the biological target. |
| Variation of substituents on the right-hand D-ring | Alters potency and selectivity | Provides a handle for fine-tuning drug properties. |
The most critical insight from SAR is the essential role of a hydrogen bond donor on the D-ring. Experimental data strongly suggests that at least one free phenol group is necessary for Schweinfurthin B to express its characteristic differential cytotoxicity, likely through forming a key hydrogen bond with its unknown biological target [1]. Replacing this phenol with a group that cannot donate a hydrogen bond (like a methoxy group) leads to a dramatic loss of activity, a phenomenon observed in other drug discovery projects [2].
A rigorous experimental protocol is central to research reproducibility [3]. Below are detailed methodologies for key experiments used in Schweinfurthin B research.
The precise signaling pathway targeted by Schweinfurthin B remains unknown. However, modern bioinformatics approaches can be used to generate hypotheses. The following workflow, inspired by the SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification) method, outlines how one can identify active signaling pathways from omics data [4].
The diagram below visualizes this multi-step computational process.
Caption: A computational workflow for identifying active signaling pathways from gene expression and protein-protein interaction data.
Despite significant progress, several key questions remain, presenting opportunities for future research:
The extraction of bioactive compounds from plant material generally follows a sequence of key steps. The diagram below outlines this overarching workflow.
While specific data for Swietenin B is unavailable, the following tables summarize critical parameters you must define experimentally, based on standard practices for extracting plant bioactive compounds [1].
Table 1: Pre-Treatment and Extraction Method Selection
| Parameter | Considerations & Options |
|---|---|
| Plant Material | Plant part (e.g., seeds, leaves), geographical source, time of harvest. |
| Drying | Air-drying at room temperature, oven-drying (40-50°C), or freeze-drying (for thermolabile compounds) [1]. |
| Particle Size | Grinding to a fine, homogeneous powder to increase surface area for solvent contact [1]. |
| Extraction Method | Modern Techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE). Offer advantages in efficiency, speed, and reduced solvent use [2] [3]. Conventional Technique: Soxhlet extraction or maceration. | | Sample-to-Solvent Ratio | Must be optimized to ensure efficient compound recovery without wasting solvents. |
Table 2: Extraction Solvents and Post-Processing
| Parameter | Considerations & Options |
|---|---|
| Solvent Selection | Choice depends on target compound's polarity. Common solvents include methanol, ethanol, ethyl acetate, hexane, and water, or their mixtures [1]. |
| Temperature & Time | Higher temperatures can increase yield but may degrade thermolabile compounds. Extraction time must be optimized. |
| Post-Extraction | Filtration, solvent evaporation under reduced pressure (e.g., rotary evaporator). |
| Fractionation & Purification | Liquid-liquid partitioning, and chromatographic techniques (e.g., column chromatography, HPLC). |
| Analysis | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) for profiling and quantifying Swietenin B. |
To overcome the current lack of specific information, I suggest you take the following steps:
The structural complexity of natural products like Swietenidin B presents significant challenges in purification, particularly when aiming for the high purity standards required for drug development. Traditional single-column high-performance liquid chromatography (HPLC) methods often fail to resolve closely related impurities, such as regioisomers or anomers, which may co-purify with the target compound. Recent advances in chromatographic separation technologies, particularly recycling HPLC (R-HPLC), now enable the attainment of purity levels at or above 99.5%, a benchmark set by pharmaceutical standards for compounds like heparin sulfate [1]. These application notes provide a detailed protocol for the purification of this compound to these exacting standards, leveraging the enhanced separation power of alternate-pump R-HPLC with optimized stationary phases.
The following diagram illustrates the logical progression of the purification strategy:
| Category | Specific Reagents |
|---|---|
| Solvents | HPLC-grade water, methanol, acetonitrile |
| Additives | Trifluoroacetic acid (TFA), ammonium acetate |
| Standards | Authentic this compound standard (when available) |
| Equipment Type | Specification |
|---|---|
| Chromatography System | Alternate-pump recycling HPLC system with 10-port switching valve, binary pump, and UV detector [1] |
| Analytical Columns | Pentafluorophenyl (PFP) stationary phase (150 × 2.1 mm, 3.5 μm, 300 Å pore size) for method development [1] |
| Preparative Columns | PFP or Phenyl Hexyl stationary phase (250 × 10 mm, 5 μm, 300 Å pore size) for larger-scale purification [1] |
| Additional Equipment | Centrifugal vacuum concentrator, ultrasonic bath, 0.22 μm membrane filters |
Method Parameters:
Recycling Process: The system begins in Position A. After injection, the analyte passes through Column 1 to the UV detector at its retention time (tᵣ). When halfway through Column 2 (at 1.5tᵣ), the switching valve changes to Position B, connecting Column 2 directly to Column 1. This recycling continues until baseline resolution is achieved between this compound and its impurities [1].
Fraction Collection: Once sufficient separation is achieved (typically after 5-15 effective columns), divert the flow to fraction collection when the pure this compound peak passes through the detector.
| Parameter | Recommended Condition | Alternative |
|---|---|---|
| Stationary Phase | Pentafluorophenyl (PFP) | Phenyl Hexyl |
| Mobile Phase | Water-Methanol with 0.1% TFA | Water-Acetonitrile with 0.1% TFA |
| Organic Modifier | Methanol (for PFP/Phenyl Hexyl) | Acetonitrile (for C5 phase only) |
| Gradient Rate | 0.1-0.2% B/minute (shallow) | 0.5-1.0% B/minute (standard) |
| Temperature | 25°C | 30-40°C |
| Problem | Possible Cause | Solution |
|---|---|---|
| Insufficient resolution | Too few recycling cycles | Increase number of effective columns (recycling cycles) |
| Peak broadening | Excessive recycling in direct-pump design | Use alternate-pump design to minimize peak broadening [1] |
| Poor recovery | Strong adsorption to stationary phase | Add moderate modifiers (e.g., 5-10% isopropanol) to mobile phase |
| Retention time shift | Mobile phase pH inconsistency | Use fresh buffer solutions with consistent pH |
| Analytical Technique | Target Specification | Acceptance Criteria |
|---|---|---|
| HPLC-UV Purity | ≥99.5% | Single peak with >99.5% area normalization |
| Mass Accuracy | ±5 ppm | Observed m/z within 5 ppm of theoretical value |
| Sample Recovery | ≥80% | Mass balance of initial crude to final pure compound |
| Solution Clarity | Clear and colorless | No visible particulates in 10 mg/mL solution |
The application of alternate-pump recycling HPLC with a carefully selected π-bond-interacting stationary phase provides an effective methodology for purifying this compound to the exacting standards required for pharmaceutical research. The detailed protocols outlined in these application notes enable researchers to achieve purity levels of ≥99.5%, essential for generating reliable biological activity data. The method is particularly valuable for separating this compound from closely related structural analogs and impurities that may co-occur in natural product extracts. This purification approach establishes a foundation for producing research-grade this compound suitable for comprehensive pharmacological evaluation in drug development programs.
For a new compound, method development is an iterative process. The flow chart below outlines a logical workflow to follow.
The initial goal is to achieve adequate retention for all analytes, typically aiming for capacity factors (k') between 0.5 and 15 [1]. A recommended approach is to perform two initial gradient runs differing only in run time to understand the elution profile of your sample [1].
Once initial retention is achieved, the following parameters should be systematically optimized to improve selectivity and resolution.
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Optimization Goal | Practical Considerations |
|---|---|---|
| Stationary Phase | Select for appropriate selectivity [2]. | Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [1]. If resolution is poor, consider C8, phenyl, or polar-embedded phases [3]. |
| Mobile Phase | Adjust solvent strength and selectivity [2]. | Begin with acetonitrile-water or methanol-water mixtures [1]. Adjust the %B (organic solvent) to shift retention times. |
| pH & Additives | Control ionization of analytes to alter selectivity and peak shape [2] [4]. | Use buffers (e.g., 10-50 mM phosphate or formate) to control pH. For acids/bases, a pH of 2-3.5 is often a good starting point [4]. |
| Temperature | Improve efficiency and can affect selectivity [2]. | Start at 20-40°C. Increasing temperature can reduce backpressure and speed up analysis but may compromise resolution for some compounds [2]. |
| Gradient Profile | "Stretch out" the region where your compounds elute to improve resolution [5]. | If compounds elute between 70-100%B in 3 minutes, modify the gradient to span 60-100%B over 10 minutes for better separation [5]. |
This protocol is a hypothetical starting point based on common practices for reverse-phase HPLC of natural products. It requires thorough optimization and validation in your lab.
Disclaimer: This is a suggested protocol for research purposes only. It has not been validated for this compound and must be optimized by a qualified analyst.
1. Sample Preparation:
2. Suggested Initial HPLC Conditions:
3. Method Optimization & Validation:
A bioassay is an analytical method used to determine the potency or biological effect of a substance by measuring its impact on living cells (in vitro) or whole organisms (in vivo) [1]. Developing a robust assay involves a clear definition of its purpose and a systematic approach to implementation.
The graph below outlines the core workflow for developing a new in vitro bioassay.
The choice of assay depends on the biological activity you wish to investigate. Here are two common categories, along with detailed protocols based on established methods.
These assays are fundamental for drug screening, measuring cell health after compound exposure [2]. They are classified based on the detection mechanism.
Table: Common Types of Cytotoxicity and Cell Viability Assays [2]
| Assay Type | Principle | Key Reagents | Detection Method | Key Considerations |
|---|---|---|---|---|
| Colorimetric (e.g., MTT) | Measures mitochondrial enzyme activity reducing tetrazolium salt to colored formazan [2]. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [2]. | Spectrophotometer (e.g., 570 nm) [2]. | Formazan is water-insoluble, requiring a solubilization step [2]. |
| Colorimetric (e.g., XTT) | Similar to MTT, but produces a water-soluble formazan product [2]. | XTT (2,3-bis(2-methoxy-4-nitro-5-sulphophenyl)-5-carboxanilide-2H-tetrazolium) [2]. | Spectrophotometer [2]. | Easier procedure as no solubilization is needed [2]. |
| Fluorometric (e.g., alamarBlue) | Measures the reduction of resazurin to fluorescent resorufin by metabolically active cells [2]. | alamarBlue reagent [2]. | Fluorometer (e.g., Excitation 530–570 nm, Emission 580–620 nm) [2]. | Highly sensitive and non-toxic, allowing continuous monitoring [2]. |
| Dye Exclusion (e.g., Trypan Blue) | Distinguishes live from dead cells based on membrane integrity; live cells exclude the dye [2]. | Trypan Blue dye [2]. | Light microscope or automated cell counter [2]. | Simple but can underestimate cell death; not for monolayer cultures without trypsinization [2]. |
Detailed MTT Assay Protocol This is a widely used method to assess cell viability and cytotoxic potential [2].
These assays investigate a compound's effect on immune cell function. The following optimized protocol for T-cell-dependent (TD) human B-cell differentiation can be adapted to study this compound's effect on immune cell activation [3].
Table: Key Parameters for T-Cell-Dependent B-Cell Differentiation Assay [3]
| Parameter | Specification |
|---|---|
| Cell System | Isolated human CD19+ B cells or Peripheral Blood Mononuclear Cells (PBMCs). |
| Seeding Density | As low as 2,500 B-cells per well (in a 96-well plate). |
| Stimuli (TD) | CD40L (e.g., via irradiated 3T3-CD40L+ feeder cells) and IL-21. |
| Key Readouts | Plasmablast formation (CD27+CD38+ via flow cytometry) and Immunoglobulin (Ig) secretion (via ELISA). |
| Culture Duration | 9 days for optimal differentiation. |
Detailed T-Cell-Dependent B-Cell Differentiation Protocol
Since a direct protocol is unavailable, your research will involve developing and optimizing one. The following diagram maps out this strategic path.
For results to be reliable and reproducible, the developed assay must be validated. Key validation parameters include [4] [5]:
To advance your work on this compound:
This document outlines a proposed stability testing protocol for Swietenidin B, a potential drug substance, in accordance with International Council for Harmonisation (ICH) guidelines [1]. The purpose is to establish a retest period and recommended storage conditions for this compound.
This compound is a compound under investigation for its pharmacological properties. To ensure its safety and efficacy throughout the drug development process and shelf life, a systematic stability study is imperative. This application note details the experimental design, analytical procedures, and specification for assessing the stability of this compound under various environmental conditions [1].
The stability study should be designed to evaluate the effect of environmental factors on the chemical and physical properties of this compound. The protocol number can be assigned as SP/001 for the first stability study protocol [1].
2.1 Objective To determine the intrinsic stability of this compound by establishing a stability-indicating profile and to recommend storage conditions and a retest period.
2.2 Scope This protocol is applicable to the this compound drug substance (active pharmaceutical ingredient) packed in the proposed container closure system for development [1].
2.3 Reference Guidelines
2.4 Responsibilities
2.5 Stability Storage Conditions The following table outlines the recommended storage conditions and time points for the stability study of a new drug substance, based on ICH conditions [1].
| Study Type | Storage Condition | Minimum Time Points Covered | | :--- | :--- | :--- | | Long Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5%RH* | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [1] | | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months [1] | | The appropriate long-term testing condition is chosen based on the climatic zone. |
2.6 Testing Frequency and Schedule The chemical and physical testing should be performed at each time point. The workflow for the entire stability study, from protocol preparation to final report, is illustrated below.
Stability Study Workflow for this compound
The core of the stability study is a validated, stability-indicating method that can accurately quantify this compound and detect its degradation products.
3.1 Development of a Stability-Indicating Assay A typical method for a compound like this compound would be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector.
3.2 Forced Degradation (Stress Testing) Forced degradation studies are performed to validate the stability-indicating ability of the analytical method and to identify the major degradation pathways of this compound. The logical flow of the stress testing protocol is as follows.
Logic of Forced Degradation Studies
3.3 Suggested Chromatographic Conditions (Example) These parameters should be optimized specifically for this compound.
The tests and acceptance criteria for the stability study should be defined in a stability specification.
4.1 Stability Indicicating Specification The table below lists the key tests and parameters that should be monitored throughout the study [1].
| Test Parameter | Acceptance Criteria | Test Procedure Reference |
|---|---|---|
| Description | White to off-white, crystalline powder | Visual Inspection |
| Identification | IR Spectrum matches reference | IR-SOP-001 |
| Assay (by HPLC) | 98.0 - 102.0 % | SWIET-B-HPLC-01 |
| Related Substances | - Any individual impurity: NMT 0.10%
4.2 Evaluation The stability of this compound will be assessed by monitoring any statistically significant change in the assay value or increase in degradation products over time. Data from accelerated conditions can be used to evaluate the impact of short-term excursions and to support the proposed retest period.
For an analytical method (e.g., HPLC-UV) to be considered valid for quantifying Swietenidin B, it must be tested against several key parameters. The table below summarizes these parameters and their typical acceptance criteria [1].
| Validation Parameter | Description | Recommended Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to true value [1]. | Recovery: 98–102% [2]. |
| Precision | Degree of scatter in repeated measurements [1]. | Repeatability: RSD ≤ 2.0% [2]. |
| Linearity | Ability to produce results proportional to analyte concentration [1]. | Correlation coefficient (r²) > 0.999 [1] [2]. |
| Range | Interval between upper and lower concentration levels with precision, accuracy, and linearity [1]. | e.g., 50–150% of target concentration [1]. |
| Specificity | Ability to measure this compound accurately in the presence of potential interferences (impurities, degradants, matrix) [1]. | No interference at the retention time of this compound. |
| LOD & LOQ | Lowest detectable (LOD) and quantifiable (LOQ) amounts [1]. | LOD: S/N ~3:1 LOQ: S/N ~10:1 & Precision RSD ≤ 2.0% [1]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | System suitability criteria are met (e.g., RSD, tailing factor). |
The following sections provide detailed methodologies for testing the key validation parameters.
The diagram below outlines the logical workflow for a complete analytical method validation process.
When adapting these protocols for this compound, pay close attention to the following:
If a parameter like accuracy or precision fails to meet acceptance criteria, you must investigate. Common causes include issues with sample preparation, instrumental parameters, or chromatographic separation (e.g., peak co-elution). The method will require further development and optimization before re-validation.
The range should encompass all expected sample concentrations. For an assay, a range of 50–150% of the target concentration is typical. For impurity testing, the range should extend from the LOQ to at least 120% of the specification limit [1].
I hope this detailed protocol provides a solid foundation for your work on this compound. Should you need to delve deeper into the statistical calculations or require guidance on a specific chromatographic challenge, please feel free to ask.
The table below summarizes the basic identifying information available for this compound [1].
| Property | Description |
|---|---|
| Chemical Name | 3,4-Dimethoxy-1H-Quinolin-2-One |
| Synonyms | 3,4-Dimethoxycarbostyril; this compound |
| CAS Registry Number | 2721-56-4 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
In the absence of a established protocol, you can develop a method by defining the analysis goal and following a systematic workflow. The diagram below outlines this general process.
The initial step involves isolating this compound from its plant matrix (Swietenia spp.) and removing interfering components [2] [3].
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is particularly suited for the identification and quantification of natural products like this compound.
Any developed method must be validated to ensure it is suitable for its intended purpose. The following table outlines the core parameters to investigate [7] [8].
| Validation Parameter | Description & Protocol Outline |
|---|---|
| Specificity/Selectivity | Ensure the method can distinguish this compound from other matrix components. Compare chromatograms of a standard, a blank sample, and a spiked sample. |
| Linearity & Range | Prepare at least 5 concentrations of this compound standard across the expected range. Analyze and plot response vs. concentration. The coefficient of determination (r²) should typically be >0.999 [7]. |
| Accuracy (% Recovery) | Spike known amounts of this compound into the matrix at multiple levels (e.g., 50%, 100%, 150%). Measure the recovered amount. Acceptance criteria are often 98-102% recovery [7]. |
| Precision | Repeatability: Inject multiple replicates (n=10) on the same day [7]. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments. %RSD should generally be <2.0% [7]. | | LOD & LOQ | LOD (Limit of Detection): The lowest detectable level. Can be calculated as 3.3 × (Standard Deviation of response / Slope of calibration curve) [7]. LOQ (Limit of Quantification): The lowest quantifiable level with suitable precision and accuracy. Can be calculated as 10 × (Standard Deviation of response / Slope of calibration curve) [7]. |
A low product yield often results from a complex interplay of factors. The table below outlines common problem areas, their potential causes, and initial diagnostic steps.
| Problem Area | Potential Causes | Diagnostic Questions & Actions |
|---|
| Extraction Process | • Inefficient solvent system (polarity mismatch). • Suboptimal extraction time/temperature. • Poor cell lysis or compound release. | • Has a solvent screening (e.g., hexane to water) been performed? • Is the extraction time sufficient for diffusion kinetics? • Have different mechanical lysis methods been evaluated? | | Upstream Factors | • Low native concentration in source material. • Variability in plant feedstock (genetics, season, geography). • Degradation by plant enzymes post-harvest. | • What is the documented baseline yield for this species? • Is the source material consistently sourced and authenticated? • Is the material processed immediately or frozen to halt degradation? | | Downstream Process | • Compound loss during purification steps (adsorption, degradation). • Inefficient separation from closely related compounds. | • What is the mass balance at each purification step? • Have alternative stationary phases (e.g., C18, HILIC) been tested? |
If initial troubleshooting does not resolve the issue, implementing structured optimization strategies is the next step. Modern approaches move beyond "one-factor-at-a-time" experiments to more efficient methods.
For a process with many interacting variables (e.g., solvent concentration, temperature, pH, time), using a structured optimization method is far more effective than trial and error.
Experimental Protocol: Bayesian Optimization [1] This technique is ideal for optimizing expensive and time-consuming experiments, as it uses a probabilistic model to find the best conditions with fewer trials.
The workflow for this methodology can be visualized as follows:
This strategy focuses on maximizing the amount of compound produced before the extraction and purification stages. While often discussed in cell culture [2], the principles are applicable to plant-based systems.
Experimental Protocol: Media & Feedstock Optimization
Q1: Our yield is consistently low and highly variable between batches. Where should we focus first? The most common cause is inconsistency in the starting material. Prioritize securing a standardized, authenticated source of plant material, harvested at the same developmental stage and under controlled conditions. Implementing a rigorous Quality Control (QC) protocol for your raw materials is essential.
Q2: We have optimized the extraction, but the yield is still below theoretical expectations. What are advanced strategies? Consider pathway engineering or strain improvement. This involves:
Q3: How can we make our optimization process more efficient? Adopt Quality by Design (QbD) principles and Design of Experiments (DoE). Instead of changing one factor at a time, DoE allows you to vary multiple factors simultaneously to find optimal conditions and understand interaction effects. This is a foundational step that can be enhanced with Bayesian optimization for even greater efficiency [1].
For a new project, a comprehensive and logical approach is key. The following workflow diagram outlines the major phases from initial assessment to a robust, optimized process.
I hope this technical support center provides a strong foundation for your work on this compound.
Here are answers to common purification challenges, framed for a compound like Swietenidin B.
Q1: My purification yields are low and inconsistent. What could be the cause? Low yields often stem from incomplete extraction, compound degradation, or losses during chromatography.
Q2: I am getting poor peak shape or resolution during HPLC purification. How can I improve it? Poor chromatography often relates to method conditions or column issues.
Q3: The retention time of this compound is drifting between runs. Why is this happening and how do I fix it? Retention time (RT) drift indicates that the chromatographic conditions are not stable.
Q4: How do I know if my purification and analytical methods are reliable? Method validation provides objective evidence that your procedure is suitable for its intended purpose, such as quantifying the purity of a final isolate. The key parameters to establish are summarized below [3] [4].
| Validation Parameter | What It Measures | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure this compound accurately in the presence of other components (e.g., impurities, matrix). | No interference at the retention time of the target compound [4]. |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (% RSD) ≤ 2% for repeatability [3]. |
| Accuracy | The closeness of measured value to the true value. | Recovery of 98-102% for a pure compound [4]. |
| Linearity | The ability to obtain results proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.999 [4]. |
| Range | The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated. | e.g., 50-150% of the target concentration [3]. |
| LOD/LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantitation (LOQ): Lowest quantifiable amount with accuracy and precision. | Signal-to-noise ratio: 3:1 for LOD, 10:1 for LOQ [3]. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate changes in parameters (e.g., pH, temperature). | The method continues to meet system suitability criteria [4]. |
The following diagram outlines a systematic approach to developing and validating a purification method, incorporating common troubleshooting checkpoints.
This table translates common experimental symptoms into potential causes and actionable solutions.
| Observed Symptom | Potential Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Low Recovery/Poor Yield | Compound degradation during process. | Use light-proof vials; lower process temperatures; add antioxidants [1]. |
| Incomplete elution from column. | Strengthen elution solvent; increase elution volume; validate column cleaning [1]. | |
| Poor Chromatographic Resolution | Column is degraded or contaminated. | Replace with a new column; implement guard column; clean with strong solvents [2]. |
| Suboptimal mobile phase conditions. | Adjust pH or organic solvent gradient; use a different buffer salt [2] [1]. | |
| Retention Time Drift | Unstable mobile phase or flow rate. | Prepare fresh mobile phase; degas solvents; check pump for leaks/air bubbles [2]. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature [2]. | |
| Irreproducible Purity Results | Analytical method is not validated. | Perform full method validation (see Table 1) to ensure precision and accuracy [3] [4]. |
| Sample or reference standard is unstable. | Confirm standard purity; use fresh sample solutions; establish sample stability profile [3]. |
This guide provides a systematic approach to identifying and resolving analytical interferences you might encounter during method development and validation.
Work-Up for Unexpected Analytical Results The following flowchart outlines a logical process for investigating unexpected results, such as inconsistent or irreproducible data for your analyte.
Common Types of Analytical Interferences and Solutions Based on the troubleshooting path, here are specific interferences and methodologies for resolution.
| Interference Type | Description | Identification Method | Resolution Strategy |
|---|---|---|---|
| Spectral Interference [1] | Additive signal from overlapping spectral lines or background from matrix components. | Analyze sample at multiple dilutions; signal non-linearity suggests interference. Measure blank matrix. | Background correction using offline or instrumental methods; use of internal standards; sample cleanup. |
| Chromatographic Co-elution [2] [3] | Two or more compounds elute at the same time, appearing as a single or distorted peak. | Peak shoudering, fronting/tailing; change in selectivity with different columns/mobile phases. | Improve chromatographic resolution by optimizing mobile phase, column temperature, or using a different column chemistry. |
| Matrix Effects [4] | Sample components affect analyte signal (e.g., ionization suppression/enhancement in MS). | Post-column infusion experiment; comparison of calibration in solvent vs. matrix. | Sample dilution; enhanced sample cleanup (SPE, LLE); use of matrix-matched calibration standards or isotope-labeled internal standards. |
| Immunoassay Interferences [5] | Heterophilic antibodies or other proteins bind to assay reagents, causing false signals. | Test on alternate platform; serial dilution shows non-linearity; treatment with polyethylene glycol (PEG). | Use a different assay format; re-analyze with heterophilic blocking tubes; employ sample pre-treatment. |
Here are detailed methodologies for experiments to identify and characterize interferences.
This is crucial for spectroscopic techniques like UV-Vis or ICP-OES.
Use this when co-elution is suspected.
Rs = 2(tR2 - tR1) / (w1 + w2)
where tR is retention time and w is peak width at baseline [2]. Target Rs > 1.5 for baseline separation [3].Q1: What is the difference between a method outlier and a true analytical interference? [5]
Q2: Our calibration curve is linear, but recovery from the spiked matrix is poor. What does this indicate? This is a classic sign of a matrix effect. The linearity in pure solvent shows the detector is working, but components in the sample are suppressing or enhancing the analyte signal. To confirm, perform a post-column infusion experiment or prepare your calibration standards in the blank matrix [4].
Q3: How much should the resolution (Rs) improve for a method to be considered optimized? A resolution (Rs) of 1.0 means peaks are about 94% separated, which can lead to quantification errors. A resolution of 1.5 is considered baseline separation (99.7% separated) and is the typical target for a robust quantitative method [3].
The absence of pre-existing data means your initial work should follow a logical, tiered approach to identify the most effective technique for your specific compound. The workflow below outlines this recommended strategy.
Here are detailed methodologies for key techniques, adapted from successful applications with other poorly soluble compounds.
This method involves forming an inclusion complex where the drug molecule fits into the hydrophobic cavity of cyclodextrin, enhancing aqueous solubility [1] [2].
Detailed Protocol: Kneading Method
This technique increases the surface area and dissolution velocity of the drug by reducing its particle size to the nanoscale [3] [4].
Detailed Protocol: Antisolvent Precipitation
This method disperses the drug at a molecular level in a hydrophilic polymer carrier, converting it to a higher-energy amorphous state [4] [2].
Detailed Protocol: Solvent Evaporation
The table below summarizes the core techniques to help you select an initial path.
| Technique | Mechanism | Key Advantages | Key Limitations | Carriers/Excipients Used |
|---|---|---|---|---|
| Cyclodextrin Complexation [1] [2] | Inclusion complex formation in cyclodextrin cavity. | Well-established, can improve stability. | Limited solubilizing capacity for large molecules. | HP-β-CD, M-β-CD, SBE-β-CD |
| Nanosuspension [3] [4] | Increased surface area via particle size reduction. | Universal application, does not require high temperature. | Potential for Ostwald ripening, physical instability. | Poloxamer 188, PVP, Lecithin, Tween 80 |
| Solid Dispersion [4] [2] | Molecular dispersion in polymer; drug amorphization. | Significant solubility & dissolution rate increase. | Risk of drug re-crystallization, stability issues. | PVP, PEG, HPMC, Soluplus |
| Surfactant Use [4] [2] | Micellar solubilization, reduced surface tension. | Simple to implement, effective for very hydrophobic drugs. | Toxicity concerns at high concentrations, irritancy. | Polysorbates (Tween), Sorbitan esters (Span) |
| pH Adjustment [4] [2] | Alters ionization state of the drug. | Simple, cost-effective for ionizable compounds. | In-vivo relevance limited by physiological pH. | Buffering agents (e.g., Citrate, Phosphate) |
Q1: What is the first step I should take when working with a new compound like this compound? Begin with thorough solid-state characterization. Use PXRD to determine crystallinity, DSC to analyze thermal behavior, and HPLC to confirm purity and establish a baseline analytical method. This data is crucial for troubleshooting later.
Q2: How do I know which technique is best for my compound? Start with techniques that have the highest probability of success and are simplest to screen. Cyclodextrin complexation and surfactant solubilization are excellent first choices for rapid screening. If these are insufficient, move to more complex methods like nanosuspension or solid dispersion.
Q3: A common problem with solid dispersions is recrystallization upon storage. How can I prevent this?
Q4: How can I predict the solubility of this compound to guide my experiments? For a novel compound, you can employ machine learning models as a preliminary guide. As discussed in recent literature, models using a small set of physicochemical descriptors can predict solubility with reasonable accuracy (e.g., within LogS ± 0.7) [5]. You would need to calculate or obtain descriptors like molecular volume, solvation energy, and dipole moment for this compound.
For any new chemical entity like Swietenin B, stability is typically evaluated under long-term, intermediate, and accelerated storage conditions as per ICH (International Council for Harmonisation) guidelines [1] [2]. The table below summarizes these standard conditions.
| Study Type | Standard Conditions | Typical Minimum Duration | Primary Purpose |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (to cover proposed shelf life) | Establish recommended storage conditions and shelf life [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Bridge data when accelerated results show significant change [1] [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Evaluate short-term stability and identify potential degradation products [1] [2]. |
Special Considerations:
The following diagram outlines the key stages in designing and conducting a stability study for a compound like Swietenin B.
Key Experimental Details:
Step 1: Define Protocol
Step 2: Select and Package Batch
Step 3 & 4: Storage and Withdrawal
Step 5: Analytical Testing and Analysis
What if my accelerated stability data shows significant degradation?
How many batches are needed for a stability study, and can their data be combined?
What is a forced degradation study, and how is it different?
Question: Why can't I reproduce the results from my Swietenidin B experiments?
Reproducibility issues often stem from subtle variations in materials, methods, or data handling. The following table outlines a systematic diagnostic approach, adapting the "hopscotch method" from electrical troubleshooting to follow the logical flow of an experiment [1].
| Step | Investigation Area | Key Questions to Ask | Common Faults & Examples |
|---|---|---|---|
| 1 | Original Data & Protocols [2] | Is the raw data from the original experiment accessible? Is the method description detailed enough? | Lack of access to original data; cursory protocol descriptions that omit critical steps or parameters [3] [2] [4]. |
| 2 | Biological & Chemical Materials [2] | Are your reagents and samples validated? Have they been contaminated? Are passage numbers for cell lines recorded? | Using unvalidated or contaminated biological materials; chemical reagents from different suppliers or with different purity grades [2]. |
| 3 | Methodology & Technique | Are all environmental conditions (time, temperature, humidity) exactly replicated? Is the operator technique consistent? | Uncontrolled variables like incubation times or temperatures; slight variations in sample mixing or pipetting technique. |
| 4 | Data Analysis [2] | Is the statistical analysis plan sound and pre-defined? Are you using the same software versions and code? | Lack of knowledge to correctly analyze data; misapplication of statistical tests; "cherry-picking" positive results while ignoring negative data [2]. |
| 5 | Equipment & Instrumentation | Are all instruments properly calibrated? Are the same models and software versions used? | Use of different instrument models with varying sensitivities; uncalibrated equipment; drift in instrument performance over time. |
Q1: What is the most critical first step when I can't reproduce a result? The first step is to thoroughly document everything. Before making changes, record all details of your current attempt—exact lot numbers of reagents, instrument calibration records, environmental conditions, and any minor deviations from the written protocol. This creates a baseline and helps identify discrepancies later [2].
Q2: Our lab has the protocol, but results still vary. What should we check? Focus on the pre-analytical phase. Key factors often lie in sample handling:
Q3: How can we structure our protocols to be more reproducible? Adopt a structured framework like the SIRO (Sample, Instrument, Reagent, Objective) model. This ensures all critical components are documented. For each protocol, explicitly define [4]:
Q4: How can we manage our data and code to prevent reproducibility issues? Embrace Open Science principles and modern data tools [2] [5]:
The following diagram visualizes a robust experimental workflow designed to minimize reproducibility issues. It integrates the SIRO model for documentation and emphasizes verification at each stage.
The strategies above are general solutions. To find information specific to this compound, I suggest you:
This guide provides a structured approach to method development and problem-solving for the purification of natural products like Swietenidin B.
Here are some frequent challenges encountered during column chromatography and how to resolve them.
| Issue & Symptoms | Potential Causes | Corrective Actions |
|---|
| Poor Resolution [1] | • Incorrect stationary phase • Non-optimal mobile phase composition or pH • Column degradation | • Re-select stationary phase (e.g., switch from C18 to CN) [2] • Optimize solvent gradient or use buffer to control pH [3] [2] | | Peak Tailing or Fronting [1] [4] | • Column contamination • Incompatible sample solvent • Secondary interactions with stationary phase | • Clean or regenerate the column [1] • Ensure sample solvent is weaker than the mobile phase • Use a mobile phase additive (e.g., buffer) | | No Peaks / Low Signal [4] | • Detector settings (e.g., wrong wavelength) • Sample degradation • Instrument issues (e.g., clogged line, pump failure) | • Verify detector wavelength and sensitivity settings [1] • Check sample stability • Perform instrument maintenance, check for pressure abnormalities [3] | | High Backpressure [3] [1] | • Column clogging • Mobile phase filtration issues • Accumulated impurities | • Filter samples and mobile phase • Flush column with strong solvent [1] • Replace column frit or the column itself | | Retention Time Variability [3] [1] | • Fluctuations in mobile phase composition or flow rate • Column temperature instability | • Prepare mobile phase consistently; ensure pump is delivering constant flow [1] • Use a column oven to maintain stable temperature [1] |
1. How do I select the right stationary phase for separating this compound? The choice depends on the compound's polarity. Start by screening different phases. Research shows that for some complex separations, a cyano (CN) column can provide superior peak shape and retentivity compared to standard C18 phases, especially for compounds of varying polarity [2]. If this compound is non-polar, a C18 or C8 column is a standard starting point. For more polar analogs, normal-phase silica or HILIC columns may be effective [3].
2. What is the systematic process for developing a separation method? A logical workflow, as detailed in the diagram below, is the most efficient path to an optimized method.
3. Should I use isocratic or gradient elution?
4. How can I optimize the mobile phase for better separation? Mobile phase optimization is critical. Key parameters to adjust are:
5. What are the key parameters to validate a method? A validated method should be tested for the following parameters to ensure reliability, typically following ICH guidelines [2]:
While specific data for Swietenidin B is not available, the guides below are built on standard laboratory practice. You can use this structure and populate it with your own experimental data.
The table below lists potential problems, their common causes, and recommended actions.
| Problem | Possible Causes | Troubleshooting Actions |
|---|---|---|
| Low Extraction Yield | Inefficient solvent system; incomplete cell lysis; compound degradation during extraction. | Optimize solvent polarity (e.g., try chloroform-methanol or ethyl acetate-water mixtures); validate with spiked samples; ensure proper homogenization and controlled temperature [1]. |
| Poor Chromatographic Resolution | Suboptimal column chemistry; inadequate mobile phase gradient; poor peak shape due to secondary interactions. | Screen different HPLC/UPLC columns (C18, phenyl, HILIC); optimize pH and gradient slope; use mobile phase modifiers (e.g., TFA, ammonium formate) to improve peak shape [2]. |
| Significant Sample Loss | Non-specific binding to vials/tubing; instability in solution; inefficient liquid transfer steps. | Use low-binding labware; add stabilizing agents; concentrate sample load; minimize transfer steps and use positive displacement pipettes [1]. |
| High Analytical Variability | Inconsistent sample preparation; instrument calibration drift; variable recovery in sample clean-up. | Implement standard operating procedures (SOPs); use internal standards; establish regular instrument qualification and maintenance schedules [1]. |
| Inability to Reproduce Results | Uncontrolled critical parameters; slight variations in buffer preparation or pH; undocumented minor method changes. | Document all method parameters meticulously (e.g., pH, temperature, sonication time); use calibrated equipment; prepare fresh buffers from standardized stocks [1]. |
When faced with low recovery, a structured approach is more effective than random checks. The following diagram outlines a logical workflow for diagnosing and resolving issues.
To address the issues in the troubleshooting guide, you may need to run the following experiments. These protocols are generalized and should be adapted for this compound.
1. Protocol: Solvent System Optimization for Extraction
2. Protocol: Solid-Phase Extraction (SPE) Clean-up and Enrichment
3. Protocol: Analytical Method Validation for Quantification
The Meliaceae (Mahogany) family is a rich source of diverse limonoids, which are tetranortriterpenoids known for a wide range of biological activities [1]. Research on plants like Swietenia macrophylla and Azadirachta indica (neem) has identified numerous limonoids with significant bioactivity.
The table below summarizes the key bioactivities reported for various limonoids, which are often the focus of comparison in research.
| Limonoid / Group | Source Plant | Reported Bioactivities | Key Experimental Findings |
|---|---|---|---|
| Swietemacrophin (1) & other isolates [2] | Swietenia macrophylla (seeds) | Anti-inflammatory | Inhibition of superoxide anion generation (IC₅₀ ≤ 45.44 μM) and nitric oxide (NO) production (IC₅₀ ≤ 36.32 μM) in human neutrophils and murine macrophages [2]. |
| Swieteliacates A-E (1-5) [3] | Swietenia macrophylla (fruit) | Cytotoxic | Compounds tested for cytotoxicity against human cancer cell lines; swieteliacate C showed weak activity against SW480 and HL-60 cells [3]. |
| Azadirachtin A [4] | Azadirachta indica (Neem) | Insecticidal, Osteogenic | Acts on insect endocrine system; also shows potential osteogenic (bone-forming) activity [4]. |
| Gedunin [4] | Azadirachta indica (Neem) | Anti-tumor, Anti-malarial, Anti-diabetic | Demonstrates multiple pharmacological properties in various studies [4]. |
| Nimbolide [4] | Azadirachta indica (Neem) | Anti-angiogenic, Anti-proliferative | Shows potent activity against cancer cells in both in vitro and in vivo studies [4]. |
| Citrus Limonoids [5] | Citrus species (e.g., oranges, lemons) | Anti-tumor, Antioxidative, Anti-inflammatory | Broad spectrum of bioactivities, with a particular research focus on their anti-tumor potential [5]. |
For researchers, the methodologies used in these studies are critical for evaluating and comparing bioactivity data.
The following diagram outlines this established biosynthetic pathway for limonoids in the Meliaceae family, which provides a structural context for the bioactivities summarized above.
| Validation Aspect | Key Experimental Goals | Commonly Used Technologies & Assays | Expected Data Outputs |
|---|---|---|---|
| Target Identification & Engagement | Confirm direct physical interaction with the proposed protein target. | CETSA (Cellular Thermal Shift Assay) [1], SPR (Surface Plasmon Resonance), DSLS (Differential Static Light Scattering). | Shift in protein melting temperature ((T_m)), Binding affinity ((K_D)), Stabilization curves. |
| Functional Activity & Pathway Modulation | Assess functional consequences on the target and downstream signaling. | Western Blot, ELISA, High-Content Imaging, RNA-Seq. | Phosphorylation levels of key pathway proteins (e.g., p-EGFR, p-Akt, p-ERK), Changes in gene expression profiles. |
| Cellular Phenotypic Response | Link target engagement to a relevant biological effect in disease models. | Proliferation assays (MTT, CellTiter-Glo), Apoptosis assays (Caspase-3/7 activation, Annexin V), Migration/Invasion assays (Boyden chamber). | IC50 values for cell growth inhibition, Percentage of apoptotic cells, Quantification of migrated cells. |
| Selectivity & Specificity Profiling | Evaluate off-target effects and build confidence in the primary target. | In vitro kinase panel screening, Proteome-wide profiling (e.g., using mass spectrometry). | Percentage of kinase activity inhibition at a single dose, Selectivity score (e.g., S(10) score). |
| In Vivo Efficacy | Demonstrate pharmacological activity in a whole-organism context. | Studies in animal models (e.g., xenograft models for oncology). | Tumor growth inhibition (TGI %), Maximum Tolerated Dose (MTD), Pharmacokinetic parameters (e.g., Cmax, AUC). |
Based on the framework above, here are detailed methodologies for the key experiments.
The Cellular Thermal Shift Assay (CETSA) is a critical method for confirming direct drug-target interaction in a cellular context, as highlighted in current drug discovery trends [1].
Workflow:
The following diagram illustrates the CETSA experimental workflow.
If this compound is hypothesized to act on a receptor like EGFR (a common target in oncology [2]), you would investigate its effect on the downstream MAPK and PI3K-Akt pathways [3] [2].
Workflow:
The following table summarizes key experimental findings for swietenolide from recent studies.
| Assay/Model | Experimental Findings | Citation |
|---|---|---|
| H₂O₂-induced INS-1 cells (Pancreatic β-cells) | ↑ Cell viability; ↑ Insulin secretion; ↓ ROS; ↓ Apoptosis; ↑ SOD/GSH; ↓ MDA; Modulates PDX-1, Bcl-2, Bax proteins | [1] |
| Diabetic db/db mice (Cognitive Function) | Improved cognitive dysfunction; Activates Nrf2 pathway; Inhibits TXNIP/NLRP3 pathways; ↑ SOD/GSH; ↓ MDA/IL-1β/TNF-α | [2] |
For fellow researchers interested in the methodological details, here is a breakdown of the key experiments cited above.
In Vitro Model of Oxidative Stress in Pancreatic β-Cells [1]:
In Vivo Model of Cognitive Dysfunction in Diabetes [2]:
Based on the search results, swietenolide exerts its effects through two primary mechanisms, which are visualized below.
The first diagram illustrates its protective role in pancreatic β-cells under oxidative stress.
Swietenolide protects pancreatic β-cells from oxidative stress-induced apoptosis and dysfunction.
The second diagram shows its mechanism for ameliorating cognitive dysfunction in a diabetic model.
Swietenolide ameliorates cognitive dysfunction in diabetic mice via the Nrf2/TXNIP/NLRP3 pathway.
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical characteristic of a dosage form (e.g., dissolution rate) [1] [2]. For a new compound like Swietenidin B, developing an IVIVC is a multi-stage process.
The table below outlines the core levels of IVIVC as defined by regulatory guidance, which form the basis for any correlation study [1] [2].
| Correlation Level | Description | Key Relationship | Regulatory Utility |
|---|---|---|---|
| Level A | Point-to-point relationship between in vitro dissolution and in vivo input rate. | Most informative; uses all data points from the dissolution and absorption profiles. | Serves as a surrogate for bioequivalence; supports biowaivers, specifications, and certain changes [2]. |
| Level B | Compares mean in vitro dissolution time to mean in vivo dissolution time. | Uses statistical moments; not a point-to-point correlation. | Limited regulatory utility; does not uniquely reflect the actual in vivo plasma curve [1] [2]. |
| Level C | Relates a single dissolution time point to a single pharmacokinetic parameter. | Single-point relationship (e.g., t50% vs. AUC or Cmax). | Useful in early formulation development; generally insufficient for biowaivers [1] [2]. |
| Multiple Level C | Relates one or several PK parameters to the amount dissolved at several time points. | Relationship at multiple time points (early, middle, late dissolution). | May be used to justify a biowaiver if a Level A correlation is not achievable [1] [2]. |
The following diagram and steps outline a systematic protocol you can adapt to build an IVIVC for this compound, integrating key considerations from the search results.
Before beginning correlation studies, gather critical data on this compound's fundamental properties [3]:
Create a dissolution test that can distinguish between formulations with different release rates [2].
Since direct information is unavailable, here is a structured approach and framework to guide your investigation, based on standard methodologies for therapeutic index assessment [1] [2] [3].
The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the dose that causes toxicity to the dose that elicits a therapeutic effect. The standard formula is TI = TD50 / ED50, where TD50 is the median toxic dose and ED50 is the median effective dose [1] [4]. A higher TI indicates a wider safety margin.
The assessment requires collecting quantitative data from two parallel streams of investigation:
The table below outlines the core experiments needed to gather this data.
| Assessment Type | Key Experimental Metrics | Common Experimental Models/Methods |
|---|---|---|
| Efficacy (ED50) | Median Effective Dose, Dose-Response Curves, Potency [1] [3] | In vitro cell-based assays (IC50), In vivo animal models of disease, Enzyme inhibition assays |
| Toxicity (TD50 / LD50) | Median Toxic Dose, Median Lethal Dose (LD50), Adverse Effect Profiles [1] | Acute and repeated-dose toxicity studies in animals, Organ function tests (e.g., liver, kidney), Histopathological examination |
Based on the framework above, here is a generalized, high-level workflow for conducting a therapeutic index assessment. You can adapt the specific details (like the disease model or toxicity endpoints) to match your research on this compound.
Once you have collected the experimental data, presenting it clearly is crucial. Here are some tips based on your requirements:
The following table summarizes the well-researched mechanisms of action for Metformin, which involves multiple target organs and complex cellular pathways [1] [2] [3].
| Target Organ/System | Primary Mechanism | Key Molecular Players | Biochemical Outcome | Net Physiological Effect |
|---|---|---|---|---|
| Liver | Inhibition of hepatic gluconeogenesis [2] | Mitochondrial complex I, AMPK, fructose-1,6-bisphosphatase [3] | ↓ ATP production; ↑ AMP:ATP ratio; ↓ cAMP [2] [3] | Reduced glucose output into the bloodstream [2] |
| Gastrointestinal Tract | Alters glucose handling and hormone secretion [1] | SGLT1, GLUT2, GLP-1, gut microbiota [1] | ↓ Glucose absorption; ↑ GLP-1 secretion; altered bile acids [1] | Reduced postprandial blood glucose; enhanced insulin secretion [1] |
| Muscle & Fat | Enhancement of insulin sensitivity [3] | AMPK, insulin receptor [3] | ↑ Peripheral glucose uptake and utilization [3] | Lower blood glucose levels |
To facilitate your comparative research, here are outlines of common experimental methodologies used to establish Metformin's mechanisms of action.
1. Investigating Hepatic Gluconeogenesis Inhibition
2. Assessing Gastrointestinal Glucose Uptake
3. Evaluating Microbiome and GLP-1 Secretion
The diagram below illustrates the key molecular pathways through which Metformin exerts its glucose-lowering effects in the liver.
The absence of data on Swietenidin B highlights a significant gap in the current scientific literature accessible via this search. To build your comparison guide, you may need to pursue the following: